3-(Benzyloxy)-6-bromo-2-methylpyridine
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Overview
Description
3-(Benzyloxy)-6-bromo-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-bromo-2-methylpyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like carbon tetrachloride (CCl4) for the bromination step . The benzyloxy group can be introduced using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-6-bromo-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Zinc or tin in dilute hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-6-bromo-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-bromo-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the bromine and methyl groups, making it less reactive in certain chemical reactions.
6-Bromo-2-methylpyridine: Lacks the benzyloxy group, which reduces its potential for further functionalization.
2-Methyl-3-(benzyloxy)pyridine: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
3-(Benzyloxy)-6-bromo-2-methylpyridine is unique due to the presence of both the benzyloxy and bromine groups, which provide versatile sites for chemical modification.
Properties
IUPAC Name |
6-bromo-2-methyl-3-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-12(7-8-13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAPCJCKFATOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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